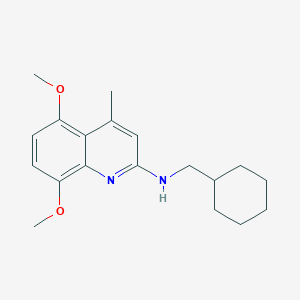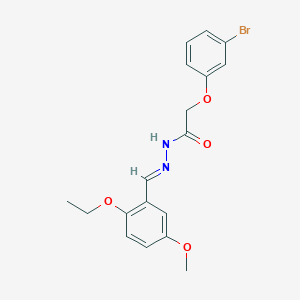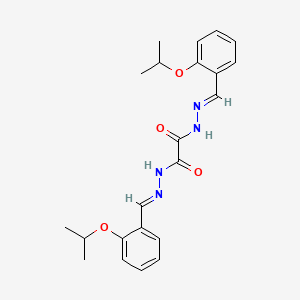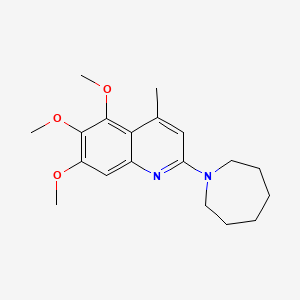
N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine
Descripción general
Descripción
N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine, also known as CXM, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. CXM belongs to the class of quinoline derivatives and has been studied for its various pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to inhibit the proliferation of smooth muscle cells, making it a potential candidate for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine is its high purity and yield, making it suitable for further research. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to exhibit a range of pharmacological properties, making it a versatile compound for drug development. However, one limitation of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine. One potential direction is the development of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine could be studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to inhibit the proliferation of smooth muscle cells. Finally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine could be studied for its potential use in combination therapies for cancer, as it has been shown to induce apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been studied for its potential use in the development of new drugs. It has been shown to exhibit a range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against bacterial and fungal strains and has shown potent antimicrobial activity. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-5,8-dimethoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-11-17(20-12-14-7-5-4-6-8-14)21-19-16(23-3)10-9-15(22-2)18(13)19/h9-11,14H,4-8,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNILMYUUOQKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3866366.png)

![2-[(2-methylphenyl)amino]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3866378.png)
![N'-{[2-(allyloxy)-1-naphthyl]methylene}benzenesulfonohydrazide](/img/structure/B3866392.png)
![3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid](/img/structure/B3866403.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B3866405.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3866410.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)
![1,3-dioxo-N'-(3-pyridinylcarbonyl)-2-(4-{[2-(3-pyridinylcarbonyl)hydrazino]carbonyl}phenyl)-5-isoindolinecarbohydrazide](/img/structure/B3866428.png)


![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[3-(2-furyl)acrylamide]](/img/structure/B3866441.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-thiophenecarboxylate](/img/structure/B3866471.png)
![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866481.png)